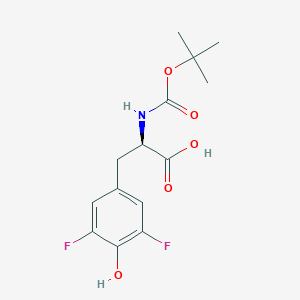

N-Boc-3,5-Difluoro-D-tyrosine

Description

Significance of Unnatural Amino Acids in Chemical Biology and Medicinal Chemistry

Unnatural amino acids (UAAs) are amino acids that are not among the 20 naturally occurring, genetically encoded protein building blocks. nih.gov Their introduction into peptides and proteins allows researchers to probe and manipulate biological systems in ways not possible with natural amino acids alone. bitesizebio.com In chemical biology, UAAs are instrumental in studying protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. bitesizebio.com For instance, the incorporation of photo-cross-linking amino acids can help identify binding partners of a specific protein within a cell. bitesizebio.com

In medicinal chemistry, UAAs are crucial for the development of new therapeutics. acs.org Peptides composed of natural amino acids are often susceptible to rapid degradation by enzymes in the body. Replacing natural amino acids with UAAs can enhance the stability of peptide-based drugs, improving their bioavailability and therapeutic potential. enamine.net Furthermore, the unique side chains of UAAs can be designed to optimize binding affinity and selectivity for a specific biological target, leading to more potent and safer drugs. The versatility of UAAs makes them indispensable tools for creating novel biomaterials and for engineering proteins with enhanced catalytic activities or novel functions. nih.gov

Role of Fluorine in Modulating Amino Acid and Peptide Properties

The strategic incorporation of fluorine atoms into amino acids and peptides can profoundly influence their physicochemical properties. acs.orgfu-berlin.de Fluorine is the most electronegative element, and its presence can alter the acidity, basicity, and conformational preferences of an amino acid. fu-berlin.de This is often referred to as the "magic element" in medicinal chemistry due to its ability to favorably alter molecular properties. fu-berlin.de

Key effects of fluorination include:

Enhanced Stability: Fluorine can increase the metabolic stability of peptides by shielding them from enzymatic degradation. fu-berlin.de

Modulated Bioavailability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Conformational Control: Fluorine atoms can influence the secondary structure of peptides, such as promoting the formation of helices or sheets. acs.orgnih.gov This can be critical for achieving the desired biological activity.

Altered Binding Affinity: The polar C-F bond can participate in unique interactions within a protein's binding pocket, potentially leading to enhanced affinity and selectivity for the target. nih.gov

Probes for NMR Spectroscopy: The presence of the ¹⁹F nucleus provides a sensitive handle for nuclear magnetic resonance (NMR) studies, allowing researchers to probe the local environment and dynamics of the fluorinated amino acid within a larger biomolecule. nih.gov

The impact of fluorine substitution is highly context-dependent, relying on the number and position of the fluorine atoms as well as the surrounding molecular environment. acs.org

Overview of Tyrosine Analogues in Research

Tyrosine is a unique natural amino acid due to its phenolic side chain, which can participate in both hydrogen bonding and electron transfer reactions. nih.govacs.org This makes it a critical residue in the active sites of many enzymes. nih.govacs.org Researchers have developed a wide array of tyrosine analogues to probe and modulate these functions. nih.govacs.org

The modification of tyrosine's aromatic ring with halogens, such as in 3-fluorotyrosine or 3,5-difluorotyrosine (B1604624), has been particularly fruitful. nih.gov These analogues can be incorporated into enzymes to study the role of the tyrosine residue in catalytic mechanisms. nih.govacs.orgnih.gov For example, the introduction of fluorinated tyrosines can alter the pKa of the phenolic proton and the reduction potential of the side chain, providing insights into proton-coupled electron transfer processes. nih.govacs.org

In a study on the enzyme verruculogen (B192650) synthase, 3,5-difluorotyrosine was used to replace a native tyrosine residue to investigate the mechanism of radical-mediated hydrogen atom transfers. nih.govchemrxiv.org Similarly, research on the Na+/K+ pump utilized 3,5-difluoro-L-phenylalanine (a related analogue) to understand the role of a conserved tyrosine in ion selectivity. rupress.org The synthesis of various tyrosine derivatives, including those with bulky or modified side chains, continues to be an active area of research for developing new opioid ligands and other peptidomimetics. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(3,5-difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRXLQAYDCVCPC-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)F)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)F)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc 3,5 Difluoro D Tyrosine

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis offers an efficient and environmentally benign route to chiral compounds by leveraging the high selectivity of enzymes. beilstein-journals.orgnih.gov This approach is particularly advantageous for producing enantiomerically pure amino acids like 3,5-difluorotyrosine (B1604624).

Enantioselective Preparation of 3,5-Difluorotyrosine Precursors

The key step in the chemo-enzymatic synthesis of 3,5-difluorotyrosine is the enantioselective formation of the amino acid backbone. This is commonly achieved using the enzyme tyrosine phenol-lyase (TPL). nih.govresearchgate.netresearchgate.net TPL, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, catalyzes the reversible α,β-elimination of L-tyrosine to phenol (B47542), pyruvate (B1213749), and ammonia (B1221849). nih.gov By exploiting the reverse reaction, TPL can synthesize L-tyrosine and its analogs from a substituted phenol, pyruvate, and an ammonia source. nih.govacs.org

For the synthesis of 3,5-difluoro-L-tyrosine, the enzyme TPL from sources like Citrobacter freundii is used to catalyze the condensation of 2,6-difluorophenol (B125437) with pyruvate and ammonia. nih.govnih.govnih.gov This enzymatic reaction exhibits high stereoselectivity, directly yielding the L-enantiomer of 3,5-difluorotyrosine, which serves as a crucial precursor. acs.orgnih.gov While this method directly produces the L-isomer, subsequent chemical steps or different enzymatic resolutions would be necessary to obtain the D-isomer precursor.

Table 1: Key Features of Tyrosine Phenol-Lyase in Synthesis

| Feature | Description |

|---|---|

| Enzyme | Tyrosine Phenol-Lyase (TPL) |

| Source | Citrobacter freundii, Escherichia intermedia |

| Cofactor | Pyridoxal 5'-phosphate (PLP) |

| Substrates | 2,6-Difluorophenol, Pyruvate, Ammonia |

| Product | 3,5-Difluoro-L-tyrosine |

| Selectivity | High enantioselectivity for the L-isomer |

Enzymatic Derivatization to N-Boc-3,5-Difluoro-D-tyrosine

Following the synthesis of the fluorinated tyrosine precursor, the introduction of the N-tert-butyloxycarbonyl (Boc) protecting group is required. While this step is typically performed through chemical means, enzymatic methods for N-acylation are an area of ongoing research. However, the common and well-established route for preparing this compound involves a combination of enzymatic synthesis for the core amino acid followed by chemical protection.

In a typical chemo-enzymatic pathway to a protected 3,5-difluorotyrosine, the enzymatically produced L- or D-amino acid is subjected to standard chemical protection reactions. nih.gov For instance, after the synthesis of 3,5-difluorotyrosine, the amino group is protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions to yield the final N-Boc protected product. organic-chemistry.org

Chemical Synthesis Pathways for Fluorinated Tyrosine Derivatives

Purely chemical methods provide versatile pathways to fluorinated tyrosine derivatives, allowing for scalability and access to a wide range of analogs. These routes involve the strategic introduction of fluorine, protection of reactive functional groups, and resolution of stereoisomers.

Strategies for Introducing Fluorine Atoms into Aromatic Rings

The introduction of fluorine onto an aromatic ring is a critical step in the synthesis of fluorinated tyrosine derivatives. Electrophilic fluorination is a common and direct method for this transformation. wikipedia.org

Reagents such as Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are powerful electrophilic fluorinating agents capable of reacting with electron-rich aromatic rings like the phenol group in tyrosine. nih.govnih.govmdpi.com For example, the direct fluorination of tyrosine-containing peptides has been achieved using acetyl hypofluorite, which regiospecifically adds fluorine ortho to the hydroxyl group. nih.gov The choice of fluorinating agent and reaction conditions can be tailored to control the degree and position of fluorination.

Table 2: Comparison of Common Electrophilic Fluorinating Agents

| Reagent | Name | Key Characteristics |

|---|---|---|

| Selectfluor | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Stable, versatile, and widely used for various substrates. mdpi.com |

| NFSI | N-Fluorobenzenesulfonimide | Effective and commonly used N-F type reagent. wikipedia.orgnih.gov |

| Acetyl Hypofluorite | CH₃COOF | Highly reactive; used for direct fluorination of activated rings. nih.govnih.gov |

N-Boc Protection Strategies in Tyrosine Synthesis

Protecting the amino group of tyrosine is essential to prevent unwanted side reactions during peptide synthesis or other chemical modifications. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under many reaction conditions and its facile removal under mild acidic conditions. wikipedia.org

The standard procedure for N-Boc protection involves reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.org The reaction can be performed in various solvent systems, including aqueous-organic mixtures (e.g., dioxane/water, THF/water) with bases like sodium hydroxide (B78521) or sodium bicarbonate, or in anhydrous organic solvents with bases like triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgresearchgate.netnih.gov This method is highly efficient for protecting the amino group of tyrosine and its fluorinated derivatives.

Resolution of Racemic Fluorinated Tyrosine Intermediates

When chemical synthesis pathways produce a racemic mixture (an equal mixture of D and L enantiomers) of a fluorinated tyrosine intermediate, a resolution step is necessary to isolate the desired D-enantiomer. Classical resolution involves converting the enantiomers into a pair of diastereomers, which have different physical properties and can be separated.

One common method is to react the racemic amino acid with a chiral resolving agent to form diastereomeric salts or derivatives. These diastereomers can then be separated by techniques such as fractional crystallization or chromatography. Enzymatic kinetic resolution is another powerful technique where an enzyme selectively acts on one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer. mdpi.comnih.gov For example, lipases can be used for the enantioselective acylation of racemic amino alcohols, a strategy that can be adapted for amino acid derivatives. mdpi.com

Multigram-Scale Production Considerations

The successful multigram-scale production of this compound hinges on the careful optimization of reaction parameters and the implementation of purification techniques that are both effective and amenable to larger quantities. A plausible and efficient route involves the initial synthesis of the unprotected 3,5-Difluoro-D-tyrosine, followed by the protection of the amino group with the tert-butoxycarbonyl (Boc) moiety.

Optimization of Reaction Conditions for Scalability

The enzymatic synthesis of the precursor, 3,5-difluorotyrosine, offers a highly stereoselective and scalable approach. This method utilizes enzymes such as tyrosine phenol-lyase (TPL) to catalyze the reaction between 2,6-difluorophenol, pyruvate, and an ammonia source. nih.govresearchgate.net For multigram-scale synthesis, optimization of several parameters is critical to maximize yield and efficiency.

Key parameters for the enzymatic synthesis of 3,5-Difluoro-D-tyrosine that require optimization for scale-up include:

Substrate Concentration: High concentrations of the starting materials, 2,6-difluorophenol and sodium pyruvate, are desirable for maximizing reactor throughput. However, substrate inhibition of the enzyme can occur at elevated concentrations. A fed-batch approach, where substrates are added incrementally throughout the reaction, can mitigate this issue and maintain an optimal reaction rate. researchgate.net

pH and Temperature: Maintaining the optimal pH (typically around 8.0-8.5) and temperature (around 45°C) for the specific tyrosine phenol-lyase being used is essential for maximizing enzyme activity and stability over the extended reaction times required for large-scale batches. researchgate.net

Cofactor Concentration: The enzymatic reaction requires pyridoxal-5'-phosphate (PLP) as a cofactor. Ensuring an adequate and stable concentration of PLP throughout the reaction is necessary for sustained enzyme activity. nih.gov

Following the synthesis of 3,5-Difluoro-D-tyrosine, the subsequent Boc protection step must also be optimized for large-scale operation. The reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) is a common and effective method. A Chinese patent describing the large-scale synthesis of Boc-L-tyrosine provides a valuable framework that can be adapted for the D-enantiomer of the difluorinated analog. google.com

Key considerations for the optimization of the Boc protection step include:

Solvent System: The choice of solvent is critical for ensuring the solubility of both the amino acid and the Boc anhydride (B1165640), as well as for facilitating product isolation. A mixture of an organic solvent and water is often employed. google.com

Base and pH Control: The reaction is typically carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity. The careful addition of a base, such as sodium hydroxide or potassium hydroxide, to maintain a strongly basic pH (e.g., pH ≥ 12) is crucial for driving the reaction to completion. google.com

Stoichiometry of (Boc)₂O: While a slight excess of (Boc)₂O is generally used to ensure complete reaction, a large excess should be avoided to minimize waste and simplify purification. A batch-wise addition of the Boc anhydride can help to maintain an optimal concentration and improve reaction efficiency on a larger scale. google.com

Reaction Time and Temperature: Monitoring the reaction progress is essential to determine the optimal reaction time. The reaction is typically conducted at or near room temperature.

Below is an interactive data table summarizing the key reaction conditions for a scalable synthesis of this compound based on analogous preparations.

| Parameter | Enzymatic Synthesis of 3,5-Difluoro-D-tyrosine | Boc Protection |

|---|---|---|

| Key Reagents | 2,6-Difluorophenol, Sodium Pyruvate, Ammonium Acetate | 3,5-Difluoro-D-tyrosine, Di-tert-butyl dicarbonate ((Boc)₂O) |

| Catalyst/Enzyme | Tyrosine Phenol-lyase (TPL) | Base (e.g., NaOH, KOH) |

| Solvent | Aqueous buffer | Water/Organic Solvent (e.g., Dioxane, THF) |

| pH | 8.0 - 8.5 | ≥ 12 |

| Temperature | ~45 °C | Room Temperature |

| Key Optimization Strategy | Fed-batch addition of substrates, enzyme immobilization | Batch-wise addition of (Boc)₂O, pH control |

Purification Methodologies for Synthetic this compound

Effective purification is paramount to obtaining high-purity this compound on a multigram scale. The purification strategy must be capable of removing unreacted starting materials, byproducts, and any residual enzyme or reagents from the synthesis steps.

For the initial purification of the enzymatically synthesized 3,5-difluorotyrosine, techniques such as ion-exchange chromatography can be employed to separate the amino acid from other components of the reaction mixture. nih.gov

The purification of the final N-Boc-protected product typically involves a series of extraction and crystallization steps. Following the Boc protection reaction, the reaction mixture is often worked up by:

Extraction: An initial extraction with an organic solvent can be used to remove unreacted (Boc)₂O and other organic-soluble impurities. The aqueous layer, containing the desired product as a salt, is then acidified to protonate the carboxylic acid. google.com

Product Extraction: The acidified aqueous layer is then extracted with a suitable organic solvent, such as ethyl acetate, to isolate the this compound. google.com

Washing: The organic extracts are typically washed with water or brine to remove any remaining water-soluble impurities. google.com

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude product. google.com

Crystallization: The final and most critical step for obtaining high-purity material on a large scale is crystallization. The crude product is dissolved in a suitable solvent or solvent system and allowed to crystallize. This process is highly effective at removing minor impurities and providing a product with high crystalline purity. The choice of crystallization solvent is crucial and may require some empirical optimization.

An alternative to traditional crystallization is the use of reversed-phase high-performance liquid chromatography (HPLC) for purification. While highly effective at achieving excellent purity, scaling up HPLC can be costly and may be more suitable for smaller, high-value batches. nih.gov

Below is an interactive data table outlining a typical purification workflow for this compound.

| Purification Step | Purpose | Typical Solvents/Reagents |

|---|---|---|

| Initial Extraction (Aqueous Layer) | Remove unreacted (Boc)₂O and non-polar impurities | Organic solvent (e.g., Hexane, Ethyl Acetate) |

| Acidification | Protonate the carboxylate to facilitate extraction into organic solvent | Aqueous acid (e.g., HCl, Citric Acid) |

| Product Extraction (Organic Layer) | Isolate the N-Boc-protected amino acid | Ethyl Acetate, Dichloromethane |

| Washing | Remove residual water-soluble impurities and acid | Water, Brine |

| Drying | Remove residual water from the organic phase | Anhydrous Sodium Sulfate, Magnesium Sulfate |

| Crystallization | Final purification to obtain high-purity crystalline product | Solvent/anti-solvent system (e.g., Ethyl Acetate/Hexane) |

Derivatization and Analog Development of N Boc 3,5 Difluoro D Tyrosine

Synthesis of Fluorinated Tyrosine Analogues with Modified Side Chains

The synthesis of fluorinated tyrosine analogues derived from N-Boc-3,5-difluoro-D-tyrosine often involves modifications at the N-terminus, the carboxylic acid, and the phenolic hydroxyl group to facilitate their use in peptide synthesis and other applications. A key example is the preparation of fully protected 3,5-difluorotyrosine (B1604624) (F₂Y), specifically Fmoc-F₂Y(tBu)-OH, which is suitable for solid-phase peptide synthesis (SPPS). nih.gov

The typical synthetic route commences with the enzymatic synthesis of 3,5-difluorotyrosine from 2,6-difluorophenol (B125437), pyruvate (B1213749), and ammonia (B1221849). nih.gov Subsequent chemical modifications are then carried out. The α-amino group is protected with the fluorenylmethyloxycarbonyl (Fmoc) group by reacting the amino acid with N-(9-fluorenylmethoxycarbonyloxy)succinimide. nih.gov The carboxylic acid is often converted to a methyl ester to prevent side reactions during the protection of the hydroxyl group. nih.gov The phenolic hydroxyl group is then protected as a tert-butyl (tBu) ether, a modification that enhances stability under the basic conditions used for Fmoc deprotection during SPPS. nih.gov Finally, the methyl ester is hydrolyzed to regenerate the carboxylic acid, yielding the final product, Fmoc-F₂Y(tBu)-OH. nih.gov

This fully protected analogue can be efficiently incorporated into peptide sequences. nih.gov The presence of the difluoro-substituted phenyl ring can impart unique properties to the resulting peptides, such as resistance to enzymatic oxidation by tyrosinase, which makes these analogues valuable as tyrosine surrogates in specific biochemical assays, for instance, in screening for protein tyrosine phosphatase (PTP) substrates. nih.gov

Table 1: Key Steps in the Synthesis of a Protected 3,5-Difluorotyrosine Analogue for Peptide Synthesis nih.gov

| Step | Reactants | Product | Purpose of Modification |

| 1 | 3,5-Difluorotyrosine, N-(9-fluorenylmethoxycarbonyloxy)succinimide | Nα-Fmoc-3,5-difluorotyrosine | N-terminal protection for SPPS |

| 2 | Nα-Fmoc-3,5-difluorotyrosine, Thionyl chloride, Methanol | Nα-Fmoc-3,5-difluorotyrosine methyl ester | Carboxyl group protection |

| 3 | Nα-Fmoc-3,5-difluorotyrosine methyl ester, Isobutylene, H₂SO₄ | Nα-Fmoc-O-t-butyl-3,5-difluorotyrosine methyl ester | Hydroxyl group protection |

| 4 | Nα-Fmoc-O-t-butyl-3,5-difluorotyrosine methyl ester, LiOH | Nα-Fmoc-O-t-butyl-3,5-difluorotyrosine (Fmoc-F₂Y(tBu)-OH) | Deprotection of the carboxyl group |

Incorporation into Complex Molecular Architectures

The functional handles on this compound allow for its integration into larger and more complex molecules, thereby creating sophisticated tools for biological imaging and diagnostics.

Conjugation with Fluorescent Dyes (e.g., BODIPY Derivatives)

Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent labels known for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability. 82.194.3 The conjugation of this compound with BODIPY derivatives can produce fluorescent amino acid analogues for use in fluorescence microscopy and other bio-imaging applications.

While a direct synthesis using this compound is not explicitly detailed in the provided search results, a general and representative synthetic strategy can be outlined based on established methods for conjugating amino acids to BODIPY cores. nih.govscielo.br A common approach involves the use of a BODIPY derivative functionalized with a reactive group suitable for amide bond formation, such as an isothiocyanate or an activated ester. nih.govmdpi.com

For instance, a pentachloro-BODIPY can be regioselectively functionalized to introduce an isothiocyanate group. nih.gov The N-Boc-protected amino group of 3,5-difluoro-D-tyrosine would first need to be deprotected, typically using an acid like trifluoroacetic acid (TFA). The resulting free amine of the 3,5-difluoro-D-tyrosine can then be reacted with the isothiocyanate-functionalized BODIPY in a suitable solvent at room temperature to form a stable thiourea (B124793) linkage, yielding the BODIPY-amino acid conjugate. nih.gov This straightforward conjugation chemistry allows for the efficient labeling of the fluorinated tyrosine analogue.

Development of Radiolabeled Tyrosine Analogues (by analogy with diiodotyrosine applications)

The development of radiolabeled amino acids is of significant interest for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). researchgate.net While this compound itself is not radiolabeled, its structure serves as a precursor for the synthesis of radiolabeled analogues, particularly through radioiodination or radiofluorination. The principles for these reactions can be drawn from the synthesis of other radiolabeled tyrosine derivatives. researchgate.netresearchgate.net

A common strategy for radioiodination is electrophilic aromatic substitution on an activated aromatic ring or, more efficiently, through an iododestannylation reaction. nih.gov For a precursor like this compound, a trialkyltin group (e.g., tributyltin) would first need to be introduced onto the phenyl ring. This is typically achieved via a palladium-catalyzed reaction. researchgate.net The resulting organotin precursor can then be reacted with a source of radioactive iodine (e.g., Na¹²⁵I) in the presence of an oxidizing agent to replace the tin moiety with the radioisotope, yielding the radioiodinated difluorotyrosine derivative. researchgate.netresearchgate.net

For radiofluorination with fluorine-18, a common PET isotope, similar precursor strategies are employed. An organotin or an arylboronate precursor can be synthesized from the difluorotyrosine derivative. researchgate.net The subsequent radiofluorination is often a more complex process than radioiodination and can be achieved through methods like copper-mediated radiofluorination of the organotin precursor with nucleophilic [¹⁸F]fluoride. researchgate.net The development of such radiolabeled probes from a difluorotyrosine scaffold could offer advantages in terms of metabolic stability and in vivo distribution.

Applications in Peptide and Protein Chemistry

Integration as an Unnatural Amino Acid in Peptide Synthesis

The synthesis of peptides containing 3,5-Difluoro-D-tyrosine allows researchers to create novel molecules with tailored properties. This unnatural amino acid can be incorporated into peptide chains using established synthetic methodologies.

Solid-phase peptide synthesis is a cornerstone of modern peptide chemistry, and the integration of fluorinated amino acids into this workflow has been well-established. For SPPS, the N-terminus of the amino acid is typically protected with a fluorenylmethoxycarbonyl (Fmoc) group. The corresponding derivative, Fmoc-3,5-difluorotyrosine(tBu)-OH, is efficiently incorporated into peptide sequences using standard Fmoc/HBTU chemistry. nih.gov Studies have shown that this protected version of 3,5-difluorotyrosine (B1604624) can be effectively coupled to a growing peptide chain on a solid support without significant issues, making it compatible with automated peptide synthesizers. nih.govnih.gov This seamless integration allows for the routine production of peptides containing this specific modification.

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a valuable technique, particularly for large-scale synthesis or for peptides with complex structures. In this approach, the Boc protecting group of N-Boc-3,5-Difluoro-D-tyrosine is ideal for protecting the amino terminus during coupling reactions in solution. Standard coupling reagents are used to form the peptide bond, followed by a deprotection step to remove the Boc group, allowing the peptide chain to be elongated. This method provides flexibility in the synthesis and purification of peptide fragments containing the difluorotyrosine residue.

While the steric impact is minimal, the electronic properties are notably different. Fluorine is the most electronegative element, and its presence on the tyrosine ring lowers the pKa of the phenolic side chain. nih.gov This alteration in acidity and electronic distribution can influence intramolecular and intermolecular interactions, such as hydrogen bonding and aromatic stacking, potentially affecting local conformation and the binding affinity of the peptide to its target. nih.govfrontiersin.org

Table 1: Comparison of Properties between Tyrosine and 3,5-Difluorotyrosine

| Property | Tyrosine | 3,5-Difluorotyrosine (F₂Y) | Significance |

|---|---|---|---|

| Van der Waals Radius of Substituent | H: ~1.10 Å | F: ~1.35 Å | Minimal steric difference, making F₂Y isosteric to Tyrosine. nih.govfrontiersin.org |

| Side Chain pKa | ~9.9 | ~7.2-8.0 | The strong electron-withdrawing effect of fluorine atoms significantly increases the acidity of the phenolic hydroxyl group. nih.govnih.gov |

| Electronic Nature | Electron-rich aromatic ring | Electron-deficient aromatic ring | Alters potential for π-π stacking and cation-π interactions. researchgate.net |

Use in Combinatorial Peptide Libraries

Combinatorial chemistry involves creating large, diverse libraries of molecules that can be screened for specific biological activities. Peptides containing 3,5-Difluorotyrosine are particularly valuable in this context for identifying and optimizing enzyme substrates.

A major challenge in studying Protein Tyrosine Phosphatases (PTPs)—a critical family of enzymes in cell signaling—is identifying their specific substrates. nih.gov Combinatorial peptide libraries are used to profile the substrate specificity of PTPs, but a common screening method involves using the enzyme tyrosinase to chemically tag the dephosphorylated tyrosine product. nih.gov This step is problematic because other tyrosine residues in the peptide sequence can also be tagged, leading to false positives. nih.gov

To overcome this, 3,5-difluorotyrosine (F₂Y) is used as a "tyrosinase-resistant" surrogate for tyrosine. nih.govmedchemexpress.com Peptides containing F₂Y are completely resistant to the action of tyrosinase. nih.gov Crucially, F₂Y-containing peptides exhibit kinetic properties toward PTPs that are very similar to their natural tyrosine-containing counterparts. nih.govnih.gov Studies have demonstrated that substituting tyrosine with F₂Y results in minimal changes (≤2-fold) in the kinetic constants (kcat and KM) for PTP1B, confirming that F₂Y is an excellent functional mimic of tyrosine in the context of PTP active site binding. nih.gov This allows for the creation of peptide libraries where only the intended phosphotyrosine site, once dephosphorylated to tyrosine, can be tagged, leading to a highly accurate screening process for identifying optimal PTP substrates. nih.gov

Table 2: Kinetic Data for PTP1B with Tyrosine vs. F₂Y-Containing Peptides

| Peptide Sequence | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |

|---|---|---|---|

| Ac-D-A-D-E-Y-L-NH₂ | 10.1 ± 0.4 | 5.0 ± 0.5 | 2,000,000 |

| Ac-D-A-D-E-(F₂Y)-L-NH₂ | 9.9 ± 0.3 | 5.5 ± 0.4 | 1,800,000 |

| Ac-R-E-Y-E-F-pY-A-A-NH₂ | 10.7 ± 0.8 | 13 ± 2 | 820,000 |

| Ac-R-E-(F₂Y)-E-F-pY-A-A-NH₂ | 13 ± 1 | 15 ± 2 | 870,000 |

Data adapted from research on PTP1B substrate profiling. nih.gov

A peptidomimetic is a molecule that mimics the structure and function of a natural peptide but possesses improved properties, such as enhanced stability or bioavailability. The use of 3,5-difluorotyrosine is a classic example of creating a peptidomimetic. By replacing a standard tyrosine residue, researchers can design peptides that retain the ability to bind to a target enzyme or receptor while gaining resistance to enzymatic degradation. nih.gov The demonstrated resistance of F₂Y to tyrosinase is a prime example of this enhanced stability. nih.gov This strategy is a key part of modern medicinal chemistry, where fluorination is used to fine-tune the properties of peptide-based drug candidates, improving their potential as therapeutic agents.

Applications in Protein Modification and Labeling Studies

The incorporation of unnatural amino acids into proteins is a powerful strategy for introducing novel chemical and physical properties. Among these, fluorinated amino acids like 3,5-Difluorotyrosine (F₂Y) have emerged as valuable tools for protein modification and labeling. The substitution of hydrogen with fluorine, a minimal steric change, can lead to significant alterations in the electronic properties of the amino acid side chain. nih.gov This makes fluorinated tyrosine analogs, prepared from precursors like this compound, effective probes for investigating protein structure and function without causing significant structural perturbations. nih.govnih.gov These analogs serve as sensitive reporters for techniques like ¹⁹F NMR spectroscopy and can be used to study protein folding, conformation, and ligand interactions. researchgate.net

Site-Specific Incorporation into Proteins

The precise placement of a single unnatural amino acid at a specific position within a protein is crucial for detailed functional analysis. This is achieved through a technique known as genetic code expansion. researchgate.net This methodology allows for the site-specific incorporation of non-canonical amino acids, such as 3,5-difluorotyrosine, directly into a growing polypeptide chain during protein synthesis. researchgate.netresearchgate.net

The process utilizes an engineered translational machinery component, specifically an orthogonal aminoacyl-tRNA synthetase and its cognate transfer RNA (tRNA) pair. researchgate.net This synthetase is evolved to exclusively recognize the unnatural amino acid (e.g., 3,5-difluorotyrosine) and charge it onto the orthogonal tRNA. The tRNA is engineered to recognize a specific codon, typically a nonsense or "stop" codon like the amber codon (UAG), that has been introduced into the gene of interest at the desired location. researchgate.netresearchgate.net When the ribosome encounters this codon during translation, the orthogonal tRNA delivers the fluorinated tyrosine analog, resulting in a protein containing the probe at a single, defined site.

This technique has been successfully applied in various expression systems, including bacteria and mammalian cells, to produce proteins with precisely placed probes for biophysical interrogation. researchgate.netresearchgate.netnih.gov

Table 1: Key Components for Site-Specific Incorporation of 3,5-Difluorotyrosine

| Component | Function | Rationale |

|---|---|---|

| Engineered Gene | Contains a nonsense codon (e.g., UAG) at the target site for incorporation. | Directs the ribosome to pause at a specific location, allowing for the insertion of the unnatural amino acid. |

| Orthogonal tRNA | Recognizes the nonsense codon on the mRNA. | Delivers the unnatural amino acid to the ribosome; does not interact with endogenous synthetases. |

| Orthogonal Synthetase | Specifically attaches 3,5-difluorotyrosine to the orthogonal tRNA. | Ensures high fidelity of incorporation, preventing natural amino acids from being inserted at the target site. |

| 3,5-Difluorotyrosine | The unnatural amino acid supplied in the growth medium. | Serves as the probe to be incorporated into the protein structure. |

Probing Protein Structure and Function with Fluorinated Tyrosine Residues

Once incorporated into a protein, 3,5-difluorotyrosine residues serve as powerful, non-invasive probes for studying the protein's environment and dynamics, primarily through ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net The fluorine nucleus (¹⁹F) offers several advantages for biological NMR studies:

Background-Free Detection : Fluorine is virtually absent in biological systems, meaning any ¹⁹F NMR signal comes exclusively from the incorporated probe. researchgate.net

High Sensitivity : The ¹⁹F nucleus has a high gyromagnetic ratio, providing sensitivity that is 83% of that of a proton (¹H). researchgate.net

Environmental Sensitivity : The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment. Changes in protein conformation, ligand binding, or post-translational modifications can be detected as shifts in the NMR resonance. nih.govresearchgate.net

Studies using fluorinated tyrosine analogs have provided significant insights into protein function. Because aromatic residues like tyrosine are frequently found in critical regions such as ligand-binding sites or at protein-protein interfaces, incorporating a fluorinated probe at these locations allows for direct monitoring of functional events. nih.gov For example, ¹⁹F NMR can map the regions of a protein involved in a conformational change by observing which specific fluorinated residues experience a change in their chemical shift. nih.gov

Research has shown that peptides containing 3,5-difluorotyrosine (F₂Y) exhibit kinetic properties very similar to their corresponding tyrosine-containing counterparts when interacting with enzymes like protein tyrosine phosphatases (PTPs). nih.gov This indicates that the difluoro-substitution is minimally perturbing, making F₂Y a reliable surrogate for tyrosine in functional and structural studies. nih.gov

Table 2: Comparative Kinetic Data for Tyrosine vs. 3,5-Difluorotyrosine Peptides with PTP1B

| Peptide Sequence | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|

| Ac-DADEpYLIPQQG | 13 ± 2 | 1.8 ± 0.1 | 140,000 |

| Ac-DADE(F₂Y)LIPQQG | 11 ± 2 | 1.6 ± 0.1 | 150,000 |

| Ac-TSTEPQpYQPGENL | 7.9 ± 0.9 | 1.9 ± 0.1 | 240,000 |

| Ac-TSTEPQ(F₂Y)QPGENL | 8.0 ± 1.1 | 1.8 ± 0.1 | 220,000 |

This table is adapted from research findings on the substrate activity of phosphotyrosine (pY) containing peptides versus their 3,5-difluorotyrosine (F₂Y) analogs with the protein tyrosine phosphatase PTP1B. The data demonstrates the close similarity in kinetic parameters, supporting F₂Y as an effective tyrosine mimic. nih.gov

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Novel Therapeutic Agents

N-Boc-3,5-Difluoro-D-tyrosine serves as a versatile starting material for the synthesis of complex molecules with therapeutic potential. The Boc (tert-butoxycarbonyl) protecting group on the amine allows for its controlled incorporation into peptide chains and other molecular scaffolds using standard solid-phase or solution-phase synthesis techniques.

Development of Enzyme Inhibitors and Modulators

The unique electronic properties of the 3,5-difluorotyrosine (B1604624) moiety make it a valuable tool for the development of enzyme inhibitors and modulators. Research has shown that peptides containing 3,5-difluorotyrosine (F2Y) can act as substrates for protein tyrosine phosphatases (PTPs) with kinetic properties similar to their non-fluorinated tyrosine counterparts. nih.gov However, a key advantage of the difluorinated analog is its resistance to oxidation by tyrosinase. nih.gov This property is particularly useful in screening assays for PTP substrates, as it prevents the enzymatic browning that can interfere with the detection of PTP activity. nih.gov

In a study focused on profiling the substrate specificity of PTPs, peptides containing 3,5-difluorotyrosine were synthesized and their kinetic parameters were compared to those of the corresponding tyrosine-containing peptides. The results demonstrated that the substitution of tyrosine with 3,5-difluorotyrosine had a minimal impact on the catalytic efficiency (kcat/KM) of the PTPs studied. nih.gov This indicates that the difluorinated analog is a good functional mimic of tyrosine in the context of PTP substrate recognition. nih.govtargetmol.commedchemexpress.com

Interactive Data Table: Kinetic Parameters of Tyrosine and 3,5-Difluorotyrosine-Containing Peptides for PTP1B

| Peptide Sequence | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |

| Ac-Asp-Ala-Asp-Glu-Tyr -Leu-NH₂ | 0.14 | 2.5 | 56,000 |

| Ac-Asp-Ala-Asp-Glu-F₂Y -Leu-NH₂ | 0.12 | 2.8 | 43,000 |

F₂Y denotes 3,5-Difluoro-D-tyrosine. Data synthesized from findings suggesting similar kinetic properties. nih.gov

Building Block for Peptidomimetic Scaffolds (e.g., opioid peptidomimetics)

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. This compound is an attractive building block for the synthesis of peptidomimetics due to the conformational constraints and altered electronic properties conferred by the difluorinated aromatic ring.

While specific examples of its incorporation into opioid peptidomimetics are not extensively documented in publicly available research, the principles of peptidomimetic design strongly support its potential in this area. The tyrosine residue is a critical component of endogenous opioid peptides (enkephalins and endorphins) and is essential for their interaction with opioid receptors. The introduction of the D-amino acid and the fluorine substituents in this compound can lead to peptidomimetics with increased resistance to enzymatic degradation and potentially altered receptor binding profiles. The use of other halogenated tyrosine derivatives, such as Boc-3,5-dibromo-D-tyrosine, in peptide synthesis and drug development highlights the utility of such modifications. chemimpex.com

Role in Modulating Biological Pathways

The incorporation of 3,5-difluoro-D-tyrosine into bioactive molecules can significantly impact their interaction with biological targets, thereby modulating cellular signaling pathways.

Impact on Receptor Binding Affinity and Selectivity

The fluorine atoms at the 3 and 5 positions of the tyrosine ring are strongly electron-withdrawing, which can alter the acidity of the phenolic hydroxyl group and influence the electrostatic and hydrophobic interactions between a ligand and its receptor. These modifications can lead to changes in binding affinity and selectivity.

Investigation of Tyrosine Analogs in Target Identification (e.g., thyroid hormone analogs)

Modified tyrosine analogs are valuable tools for identifying and characterizing biological targets. The structural similarity of 3,5-difluorotyrosine to the endogenous thyroid hormones, which are iodinated tyrosine derivatives, makes it a candidate for investigating thyroid hormone receptors. embopress.orgnih.gov

Thyroid hormones play a critical role in regulating metabolism, growth, and development. The development of synthetic analogs of thyroid hormones is an active area of research for the treatment of metabolic disorders. The use of halogenated tyrosine derivatives allows for the exploration of the structure-activity relationships of these hormones and their receptors. The substitution of iodine with fluorine, which is smaller and more electronegative, can provide insights into the steric and electronic requirements for receptor binding and activation. udel.edu The development of fluorescent probes based on thyroid hormone analogs further underscores the utility of such modified tyrosines in target identification and validation. udel.edu

Strategy in Drug Development: Fluorine as a Bioisostere

The substitution of hydrogen atoms with fluorine is a widely used and effective strategy in drug design, a concept known as bioisosterism. u-tokyo.ac.jpnih.gov Fluorine is considered a bioisostere of hydrogen because of its similar van der Waals radius (1.35 Å for fluorine versus 1.20 Å for hydrogen), which allows it to be incorporated into a molecule with minimal steric perturbation. nih.gov

However, the electronic properties of fluorine are vastly different from those of hydrogen. Fluorine is the most electronegative element, and its presence in a molecule can significantly alter its physicochemical properties, including acidity, basicity, lipophilicity, and metabolic stability. princeton.eduresearchgate.net In the case of 3,5-difluorotyrosine, the two fluorine atoms withdraw electron density from the aromatic ring, which can influence its interactions with biological targets and its susceptibility to metabolic enzymes. nih.gov This strategic use of fluorine can lead to drugs with improved potency, selectivity, and pharmacokinetic profiles.

Interactive Data Table: Comparison of Physicochemical Properties of Hydrogen and Fluorine

| Property | Hydrogen (H) | Fluorine (F) |

| Van der Waals Radius (Å) | 1.20 | 1.35 |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 |

| C-H Bond Energy (kJ/mol) | ~413 | - |

| C-F Bond Energy (kJ/mol) | - | ~485 |

Data compiled from general chemistry and medicinal chemistry principles. nih.govu-tokyo.ac.jpnih.gov

Enhancement of Bioactivity and Stability of Drug Candidates

The introduction of this compound into peptide sequences can profoundly influence their biological activity and stability. The fluorine atoms on the aromatic ring and the D-configuration of the alpha-carbon are key to these enhancements.

Fluorination of the tyrosine ring can increase the binding affinity of a peptide to its target receptor. The electron-withdrawing nature of fluorine can alter the acidity of the phenolic hydroxyl group, potentially leading to more favorable interactions, such as hydrogen bonding or dipole-dipole interactions, within the receptor's binding pocket.

A significant advantage of incorporating 3,5-difluorotyrosine is the enhancement of metabolic stability against certain enzymes. A notable example is the resistance of peptides containing 3,5-difluorotyrosine (F2Y) to the action of tyrosinase. nih.govnih.gov Tyrosinase is an enzyme that can oxidize tyrosine residues, leading to the degradation or unwanted modification of peptide drugs. Research has demonstrated that peptides containing F2Y are completely resistant to tyrosinase action, whereas their counterparts containing natural tyrosine are susceptible to oxidation. nih.gov

This enzymatic resistance is achieved without compromising the peptide's intended biological function in certain contexts. For instance, in the study of protein tyrosine phosphatases (PTPs), it was found that F2Y-containing peptides displayed similar kinetic properties to the corresponding tyrosine-containing peptides. nih.govnih.gov This indicates that 3,5-difluorotyrosine can serve as a functional mimic of tyrosine, effectively preserving the desired bioactivity while protecting the peptide from enzymatic degradation.

The table below presents a comparison of the kinetic constants for tyrosine-containing and 3,5-difluorotyrosine-containing peptides with Protein Tyrosine Phosphatase 1B (PTP1B), demonstrating the preservation of bioactivity.

| Peptide Sequence | kcat (s-1) | KM (µM) | kcat/KM (M-1s-1) |

|---|---|---|---|

| Ac-D-A-D-E-pY-L-NH2 | 1.8 ± 0.1 | 12 ± 1 | 150,000 |

| Ac-D-A-D-E-F2pY-L-NH2 | 1.5 ± 0.1 | 15 ± 2 | 100,000 |

| Ac-A-S-pY-N-I-N-L-NH2 | 0.45 ± 0.04 | 30 ± 5 | 15,000 |

| Ac-A-S-F2pY-N-I-N-L-NH2 | 0.35 ± 0.03 | 35 ± 6 | 10,000 |

Furthermore, the presence of a D-amino acid, such as in this compound, inherently provides resistance to proteolysis by peptidases, which are highly specific for L-amino acid stereochemistry. This increased stability leads to a longer biological half-life of the peptide drug in vivo.

Modulation of ADME Parameters

The incorporation of fluorine atoms can increase the lipophilicity of a peptide, which may enhance its ability to cross cellular membranes and improve its oral bioavailability. This is a critical factor in the design of orally administered peptide drugs. Moreover, the increased metabolic stability, as discussed previously, directly contributes to a more favorable ADME profile by reducing the rate of clearance and extending the duration of action.

The D-configuration of this compound also plays a crucial role in modulating ADME parameters. By rendering the peptide more resistant to enzymatic degradation in the gastrointestinal tract and bloodstream, the bioavailability and half-life of the drug can be significantly increased.

While specific ADME data for peptides containing this compound are not extensively published, the general principles of using fluorinated and D-amino acids in peptide drug design strongly suggest that its incorporation would lead to improved pharmacokinetic properties. evitachem.com These modifications are a strategic approach to overcoming the inherent ADME challenges associated with peptide-based therapeutics.

Mechanistic and Biochemical Probes

Probing Enzyme Catalytic Mechanisms

The fluorinated nature of N-Boc-3,5-Difluoro-D-tyrosine makes it an excellent candidate for probing the catalytic mechanisms of enzymes that interact with tyrosine. The fluorine atoms can modulate the pKa of the phenolic hydroxyl group and alter the electronic environment of the aromatic ring, providing insights into the specific requirements of enzyme active sites.

Tyrosinase: 3,5-Difluoro-L-tyrosine, the unprotected L-enantiomer corresponding to the core of this compound, is known to be a tyrosinase-resistant mimic of tyrosine. medchemexpress.commedchemexpress.com Tyrosinase is a key enzyme in melanin biosynthesis, catalyzing the hydroxylation of tyrosine to L-DOPA. The presence of the difluoro substitution pattern at the 3 and 5 positions of the aromatic ring likely hinders the enzymatic activity of tyrosinase, making the compound a potential competitive inhibitor. As a probe, this compound could be used to study the binding and active site architecture of tyrosinase without being turned over as a substrate. This allows for the characterization of the enzyme's substrate recognition and binding kinetics.

Tyrosine Phenol-lyase: Tyrosine phenol-lyase (TPL) is an enzyme that catalyzes the reversible elimination of phenol (B47542) from L-tyrosine. This enzyme has applications in the synthesis of various amino acids. Given that this compound is a structural analog of tyrosine, it can be employed as a probe to investigate the substrate specificity and catalytic mechanism of TPL. While direct studies on this compound with TPL are not extensively documented, the use of tyrosine analogs as inhibitors of TPL is a known strategy. Therefore, it is plausible that this compound could act as a competitive inhibitor, allowing for the study of the enzyme's active site.

Protein Tyrosine Phosphatases (PTPs): The dephosphorylation of phosphotyrosine residues by protein tyrosine phosphatases is a critical regulatory mechanism in cellular signaling. 3,5-Difluoro-L-tyrosine has been identified as a functional mimic of tyrosine that can be used to analyze the substrate specificity of PTPs. medchemexpress.com It is considered a good mimic in terms of its ability to bind to the active sites of these enzymes. medchemexpress.com Consequently, this compound can be utilized as a probe to study the interactions between PTPs and their substrates. The Boc-protected and D-configuration form of the molecule could be particularly useful in peptide synthesis to create probes for studying PTP activity and specificity.

Protein Tyrosine Kinases (PTKs): While its role as a substrate for PTKs is less clear, this compound can be used to probe the active sites of these enzymes. As a tyrosine analog, it could potentially act as a competitive inhibitor, and the fluorine substitutions could provide insights into the electronic requirements for substrate binding and phosphorylation.

Δ5-3-Ketosteroid Isomerase: The catalytic mechanism of Δ5-3-ketosteroid isomerase has been probed using fluorinated tyrosine analogs. In one study, 3-fluorotyrosine was incorporated into the enzyme to investigate the role of a specific tyrosine residue in the catalytic mechanism. nih.gov This demonstrates the utility of fluorinated tyrosines in elucidating enzymatic reaction mechanisms. By analogy, this compound could be incorporated into synthetic peptides or used in structural studies to probe the active site of this isomerase, with the difluoro substitution providing a different electronic environment to further dissect the catalytic process.

Ribonucleotide Reductase (RNR): Fluorotyrosines have been successfully incorporated into E. coli class Ia ribonucleotide reductase to study its radical-based catalytic mechanism. acs.orgmit.edunih.gov These fluorinated probes, with their altered pKa values and reduction potentials, allow for a detailed investigation of the radical hopping pathways within the enzyme. acs.orgmit.edu The incorporation of 3,5-difluorotyrosine (B1604624) has been specifically reported, and the resulting enzymes were found to be active. mit.edu This highlights the significant potential of using this compound as a building block for creating probes to study the intricate mechanisms of ribonucleotide reductases.

Examining Hormone Interactions and Metabolic Effects (by analogy with diiodotyrosine)

Diiodotyrosine is a key precursor in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). The iodination of the tyrosine ring is a critical step in the formation of these hormones, which play a central role in regulating metabolism. By analogy, this compound can be used as a probe to study hormone-receptor interactions and metabolic effects. The substitution of iodine with fluorine, another halogen, creates an analog with different steric and electronic properties. This can be particularly useful in dissecting the specific contributions of the halogen atoms to binding affinity and biological activity. For instance, incorporating 3,5-difluoro-D-tyrosine into peptide analogs of hormones could help in understanding the precise requirements for receptor binding and activation, potentially leading to the development of novel therapeutic agents with modulated metabolic effects.

Elucidation of Signal Transduction Pathways (by analogy with phosphoserine mimics)

Signal transduction pathways are often regulated by the reversible phosphorylation of amino acid residues, including serine, threonine, and tyrosine. Phosphoserine mimics are non-hydrolyzable analogs of phosphoserine that are used to study and manipulate these signaling pathways. They can lock proteins in a constitutively "on" or "off" state, allowing researchers to elucidate the downstream effects of specific phosphorylation events.

By analogy, this compound can be used to probe signal transduction pathways that are dependent on tyrosine phosphorylation. While not a direct mimic of phosphotyrosine, the fluorinated tyrosine analog can be incorporated into peptides and proteins to study the binding interactions with phosphotyrosine-binding domains, such as SH2 domains. The altered electronic nature of the difluorinated phenyl ring can provide valuable information about the specific requirements for recognition and binding by these domains. This can help in mapping out the intricacies of signaling cascades and identifying potential targets for therapeutic intervention.

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structure Elucidation

Spectroscopic analysis is the cornerstone of structural elucidation in organic chemistry. A multi-technique approach is employed to unambiguously confirm the identity and purity of N-Boc-3,5-Difluoro-D-tyrosine.

NMR spectroscopy provides detailed information about the atomic framework of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be utilized to map out its precise structure.

¹H NMR: This technique identifies the number and environment of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the protons of the tert-butoxycarbonyl (Boc) group, the chiral center (α-proton), the methylene (B1212753) group (β-protons), and the aromatic ring. The aromatic protons would appear as a characteristic multiplet, with its pattern influenced by coupling to the two fluorine atoms.

¹³C NMR: This experiment maps the carbon skeleton. Each unique carbon atom in the molecule, from the Boc group, the amino acid backbone, and the difluorinated aromatic ring, would correspond to a distinct signal. The carbons directly bonded to fluorine would exhibit splitting (C-F coupling), providing definitive evidence of fluorination.

¹⁹F NMR: As fluorine-19 is a 100% naturally abundant, spin-active nucleus, ¹⁹F NMR is a highly sensitive and informative technique for analyzing fluorinated compounds. nih.govnsf.gov For this compound, the two equivalent fluorine atoms on the aromatic ring are expected to produce a single sharp resonance, confirming their chemical equivalence and presence in the molecule. The chemical shift of this signal provides insight into the electronic environment of the fluorinated ring.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ) | Expected Multiplicity |

| ¹H | -(C(CH₃)₃) (Boc) | ~1.4 ppm | Singlet (s) |

| -CH₂- (β-protons) | ~3.0-3.2 ppm | Multiplet (m) | |

| -CH- (α-proton) | ~4.3-4.6 ppm | Multiplet (m) | |

| Ar-H (Aromatic) | ~6.8-7.1 ppm | Multiplet (m) | |

| ¹³C | -(C(CH₃)₃) (Boc) | ~28 ppm | Quartet (q) |

| -CH₂- (β-carbon) | ~37 ppm | Triplet (t) | |

| -CH- (α-carbon) | ~55 ppm | Doublet (d) | |

| -(C(CH₃)₃) (Boc) | ~80 ppm | Singlet (s) | |

| Ar-C (Aromatic) | ~110-160 ppm | Various (d, t) | |

| -C=O (Boc) | ~155 ppm | Singlet (s) | |

| -C=O (Acid) | ~175 ppm | Singlet (s) | |

| ¹⁹F | Ar-F (Aromatic) | Specific to reference | Singlet (s) |

Mass Spectrometry Techniques (e.g., ESI-MS, HRMS, MALDI-TOF-MS)

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for polar molecules like amino acid derivatives. In ESI-MS analysis, this compound would typically be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The experimentally measured mass of the molecular ion would be compared against the calculated mass for the formula C₁₄H₁₇F₂NO₅, confirming the compound's composition with a high degree of confidence.

Table 2: Calculated Exact Masses for this compound Adducts

| Molecular Formula | Adduct | Calculated Exact Mass (m/z) |

| C₁₄H₁₇F₂NO₅ | [M+H]⁺ | 318.1147 |

| C₁₄H₁₇F₂NO₅ | [M+Na]⁺ | 340.0966 |

| C₁₄H₁₇F₂NO₅ | [M+K]⁺ | 356.0706 |

Infrared and Raman Spectroscopy (e.g., FT-IR, FT-Raman)

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are used to identify the functional groups present in a molecule. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, key expected vibrational bands would include O-H stretching from the carboxylic acid and phenolic hydroxyl group, N-H stretching from the carbamate, C=O stretching from both the Boc group and the carboxylic acid, C-F stretching from the aromatic ring, and various C-H and C-C bond vibrations.

Computational Chemistry Methodologies

Computational methods are crucial for gaining deeper insight into the electronic structure and reactivity of molecules, complementing experimental data. acs.org

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.

Structural Optimization: DFT calculations can be used to determine the lowest-energy three-dimensional conformation of this compound, providing theoretical bond lengths and angles that can be compared with experimental data if available.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict reactivity sites for electrophilic and nucleophilic attack. In an MEP map of this compound, negative potential regions (typically colored red or yellow), indicating electron-rich areas, would be expected around the oxygen atoms of the carboxyl and carbonyl groups, making them susceptible to electrophilic attack. Positive potential regions (blue), indicating electron-poor areas, would likely be found near the acidic and amide protons.

Fukui Function Analysis: The Fukui function is a more quantitative tool derived from DFT that helps to identify the most reactive sites within a molecule. It measures the change in electron density at a specific point when the total number of electrons in the system changes. This analysis can pinpoint which atoms are most susceptible to undergoing a nucleophilic attack (attack by an electron donor) or an electrophilic attack (attack by an electron acceptor), providing a more refined prediction of local reactivity than MEP alone.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals. For this compound, NBO analysis elucidates the electronic interactions that govern its structure and reactivity. Key interactions often involve hyperconjugative effects, where electron density is delocalized from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

Table 1: Selected NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| LP (O) of C=O (Boc) | σ* (N-Cα) | Data not available |

| LP (O) of C=O (Carboxyl) | σ* (Cα-Cβ) | Data not available |

| LP (F) | π* (C-C) of Phenyl Ring | Data not available |

Note: Specific stabilization energy values from published research on this compound are not currently available in the public domain. The table illustrates the types of interactions that would be analyzed.

Conformational Preference Studies (e.g., Potential Energy Scan (PES))

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational preference studies, such as Potential Energy Scans (PES), are performed to identify the most stable conformations of a molecule by systematically rotating specific dihedral angles and calculating the corresponding energy.

Table 2: Hypothetical Conformational Analysis Data for this compound

| Dihedral Angle | Rotamer | Relative Energy (kcal/mol) |

| χ1 (N-Cα-Cβ-Cγ) | g- | Data not available |

| χ1 (N-Cα-Cβ-Cγ) | g+ | Data not available |

| χ1 (N-Cα-Cβ-Cγ) | trans | Data not available |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as a peptide containing this compound, might interact with a protein target.

The difluorinated phenyl ring of this amino acid can engage in various non-covalent interactions, including hydrogen bonding (with the hydroxyl group), halogen bonding (with the fluorine atoms), and π-π stacking. Molecular docking simulations can predict the binding affinity and pose of a ligand within the active site of a receptor. For instance, studies on similar N-Boc-tyrosine derivatives have explored their binding to various enzymes and receptors. nih.gov These simulations provide valuable insights for rational drug design, guiding the optimization of lead compounds to enhance their potency and selectivity.

Table 3: Illustrative Molecular Docking Results for a Ligand Containing 3,5-Difluoro-D-tyrosine

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Example Kinase | Data not available | Asp168, Lys72 | Hydrogen Bond, Halogen Bond |

| Example Phosphatase | Data not available | Arg221, Tyr46 | Salt Bridge, π-π Stacking |

Note: Specific docking scores and interacting residues for this compound with specific targets are dependent on the particular research study and are not broadly published.

Future Research Directions

Development of Novel Synthetic Routes

The efficient and stereoselective synthesis of N-Boc-3,5-Difluoro-D-tyrosine is paramount for its broader application. Future research is anticipated to move beyond traditional multi-step chemical syntheses towards more elegant and sustainable methodologies.

A significant area of development lies in chemoenzymatic processes . These methods combine the selectivity of enzymes with the practicality of chemical reactions. For instance, the use of tyrosine phenol-lyase or similar enzymes could be explored for the direct synthesis of 3,5-difluorotyrosine (B1604624) from fluorinated phenols and a pyruvate (B1213749) source, followed by stereoselective enzymatic or chemical N-Boc protection. rsc.org This approach could offer higher yields and enantiopurity compared to existing methods.

Furthermore, the development of asymmetric hydrogenation techniques presents another promising avenue. nih.gov Starting from a suitable prochiral precursor, the use of chiral catalysts could enable the direct and highly enantioselective synthesis of the D-tyrosine backbone, which can then be fluorinated and protected. Research in this area would focus on designing novel catalysts that are efficient and selective for this specific substrate.

Finally, exploring flow chemistry for the synthesis of this compound could lead to improved scalability, safety, and reproducibility. The precise control over reaction parameters offered by flow reactors could optimize hazardous steps, such as fluorination, and streamline the entire synthetic sequence.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Chemoenzymatic Synthesis | High stereoselectivity, milder reaction conditions, environmentally friendly. | Discovery and engineering of novel enzymes, optimization of reaction cascades. |

| Asymmetric Hydrogenation | Direct introduction of chirality, high enantiomeric excess. | Development of highly active and selective chiral catalysts. |

| Flow Chemistry | Improved safety and scalability, precise process control, higher reproducibility. | Reactor design, optimization of reaction conditions in a continuous flow setup. |

Exploration of Expanded Biological Applications

The unique structural features of this compound make it an attractive building block for creating novel bioactive molecules with enhanced properties.

A primary area of future investigation is its incorporation into peptide-based therapeutics . The introduction of 3,5-difluorotyrosine can confer increased metabolic stability by rendering the peptide resistant to enzymatic degradation by proteases. nih.gov Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the pKa of the phenolic hydroxyl group, potentially altering binding affinities and specificities for biological targets such as protein tyrosine phosphatases. nih.gov Research will likely focus on synthesizing analogs of known bioactive peptides with this modification to improve their pharmacokinetic profiles and therapeutic efficacy.

The use of this compound in the design of peptidomimetics and small molecule drugs is another burgeoning field. Its rigid structure and altered electronic properties can be exploited to design potent and selective inhibitors or modulators of enzyme activity and receptor signaling. For example, its structural similarity to tyrosine could be leveraged in the development of novel therapeutics targeting pathways implicated in cancer and neurological disorders. chemimpex.com

Moreover, the incorporation of D-amino acids like this compound can lead to the development of peptides with novel biological activities. Peptides containing D-amino acids can adopt unique conformations not accessible to their all-L counterparts, potentially leading to the discovery of new therapeutic leads.

Integration with Advanced Bioanalytical Techniques

The presence of fluorine atoms in this compound provides a powerful handle for advanced bioanalytical studies, particularly in the realm of nuclear magnetic resonance (NMR) spectroscopy.

The fluorine-19 (¹⁹F) nucleus has a high gyromagnetic ratio and 100% natural abundance, making it an excellent probe for ¹⁹F NMR spectroscopy . ucla.edunih.gov Incorporating this compound into peptides and proteins allows for the study of their structure, dynamics, and interactions with other molecules in a manner that is often not possible with standard proton NMR. acs.orgnih.gov The ¹⁹F chemical shift is highly sensitive to the local environment, providing detailed information about conformational changes, ligand binding, and protein folding. ucla.edunih.gov Future research will undoubtedly involve the use of this compound as a site-specific reporter to elucidate complex biological mechanisms at the molecular level.

In addition to NMR, the unique mass of the difluorinated moiety can be advantageous in mass spectrometry-based proteomics . Peptides containing this compound will have a distinct isotopic signature, facilitating their identification and quantification in complex biological samples. This could be particularly useful in quantitative proteomics studies to track the fate of specific proteins or peptides.

Finally, the development of fluorinated molecular probes for imaging applications is a compelling future direction. While this compound itself is not fluorescent, it can be incorporated into larger molecules designed as probes for magnetic resonance imaging (MRI) or other imaging modalities, leveraging the unique properties of the fluorine nucleus.

| Bioanalytical Technique | Application | Key Advantages |

| ¹⁹F NMR Spectroscopy | Studying protein structure, dynamics, folding, and ligand binding. | High sensitivity of ¹⁹F nucleus to its environment, lack of background signal in biological systems. ucla.edunih.gov |

| Mass Spectrometry | Identification and quantification of labeled peptides and proteins. | Distinct isotopic signature for unambiguous detection. |

| Molecular Imaging | Development of probes for in vivo imaging (e.g., MRI). | Unique properties of the fluorine nucleus for specialized imaging techniques. |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing difluoro groups at the 3,5 positions of N-Boc-D-tyrosine?

- Methodological Answer : Electrophilic fluorination using agents like Selectfluor® or halogen-exchange reactions with metal fluorides (e.g., KF/AgNO₃) are common approaches. The Boc group protects the amino moiety during fluorination, ensuring regioselectivity at the aromatic ring. Post-fluorination, purification via silica gel chromatography or recrystallization is critical to isolate the product. Stability of the Boc group under fluorination conditions must be verified using TLC or HPLC .

Q. How can researchers confirm the structural integrity and purity of N-Boc-3,5-Difluoro-D-tyrosine?

- Methodological Answer : Combine multiple analytical techniques:

- NMR : ¹⁹F NMR confirms fluorination patterns, while ¹H/¹³C NMR verifies stereochemistry and Boc protection.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.

- HPLC : Reverse-phase HPLC with UV detection assesses purity (>97% by area). Chiral HPLC ensures enantiomeric purity for the D-tyrosine derivative .

Q. What storage conditions are optimal for maintaining this compound stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group and oxidative degradation. Periodic purity checks via HPLC are recommended, especially after long-term storage .

Advanced Research Questions

Q. How do the 3,5-difluoro substituents influence peptide coupling efficiency and secondary structure in solid-phase synthesis?

- Methodological Answer : The electron-withdrawing fluoro groups reduce aromatic ring reactivity, potentially slowing coupling steps. Use activators like HATU or DIC/HOBt to enhance efficiency. Fluorination may also stabilize β-sheet structures in peptides, as observed in analogs like fluorinated taxol derivatives. Monitor coupling yields via Kaiser tests and confirm structural impacts via circular dichroism (CD) spectroscopy .

Q. What strategies mitigate racemization during Boc deprotection of this compound in acidic conditions?

- Methodological Answer : Racemization risks increase under prolonged exposure to strong acids (e.g., TFA). Use low-temperature deprotection (0–4°C) with shorter reaction times (30–60 minutes). Add scavengers like triisopropylsilane (TIS) to minimize side reactions. Validate enantiomeric integrity post-deprotection using chiral HPLC with a Crownpak CR(+) column .

Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

- Methodological Answer : Systematic solubility studies in polar aprotic (DMF, DMSO) vs. non-polar (dichloromethane) solvents are essential. Fluorination enhances solubility in polar solvents due to increased dipole moments. Conflicting data may arise from impurities or hydration states; pre-dry the compound under vacuum and use Karl Fischer titration to quantify residual water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.